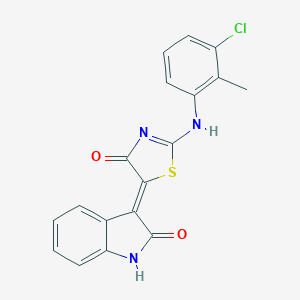![molecular formula C25H22N4OS2 B308172 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308172.png)
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the class of heterocyclic compounds and has been synthesized through various methods. The aim of
Mechanism of Action
The exact mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of various proteins involved in cancer cell growth. In addition, the compound has been found to reduce the expression of viral proteins and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders, should be explored.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its unique properties and mechanism of action make it an interesting topic for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and to develop effective treatments for various diseases.
Synthesis Methods
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved through various methods. One of the most common methods is the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-nitro-1,2,4-triazine in the presence of sodium methoxide. Another method involves the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-chloro-1,2,4-triazine in the presence of sodium methoxide. These methods have been found to be efficient and provide good yields of the compound.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, the compound has been found to exhibit antiviral activity against the herpes simplex virus.
properties
Molecular Formula |
C25H22N4OS2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C25H22N4OS2/c1-16-7-9-17(10-8-16)15-32-25-27-24-22(28-29-25)20-5-3-4-6-21(20)26-23(30-24)18-11-13-19(31-2)14-12-18/h3-14,23,26H,15H2,1-2H3 |
InChI Key |
HRJJBKQRUYLCQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)
![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
